molecular formula C8H10F3N3 B13304823 5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13304823
M. Wt: 205.18 g/mol
InChI Key: SKLHVSIKIWOYJS-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring a fused imidazole-pyrimidine core. The methyl group at position 5 and trifluoromethyl (CF₃) group at position 2 confer distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, which are advantageous in medicinal chemistry.

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

5-methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H10F3N3/c1-5-2-3-12-7-13-6(4-14(5)7)8(9,10)11/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

SKLHVSIKIWOYJS-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=NC(=CN12)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution

The trifluoromethyl group activates adjacent positions for nucleophilic attack. Examples include:

Reaction TypeConditionsProductYieldSource
HalogenationCl₂, FeCl₃, 80°C3-Chloro derivative72%
AminationNH₃, Cu(OAc)₂, DMF, 120°C3-Amino derivative65%

Electrophilic Aromatic Substitution

The imidazole ring undergoes substitution at electron-rich positions:

ReactionReagentsPosition ModifiedNotes
NitrationHNO₃, H₂SO₄, 0°CC-6Forms nitro derivatives
SulfonationSO₃, H₂SO₄, 60°CC-7Enhances water solubility

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki-Miyaura Coupling :

    • Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 90°C) to yield biaryl derivatives .

    • Example: Coupling with phenyl boronic acid achieves 85% yield .

  • Buchwald-Hartwig Amination :

    • Forms C–N bonds with aryl halides (Pd₂(dba)₃, Xantphos, Cs₂CO₃).

Hydrogenation and Reduction

The saturated bicyclic system undergoes selective reduction:

  • Catalytic Hydrogenation :

    • H₂ (50 psi), Pd/C, EtOH, 25°C reduces the pyrimidine ring to a tetrahydropyrimidine .

Nucleophilic Substitution Mechanism

  • Step 1 : Deprotonation of the imidazole ring generates a resonance-stabilized anion.

  • Step 2 : Nucleophile attacks the electrophilic carbon adjacent to the trifluoromethyl group.

  • Step 3 : Rearomatization releases a fluoride ion.

Cross-Coupling Mechanism

  • Oxidative addition of Pd(0) to the C–X bond.

  • Transmetalation with boronic acid.

  • Reductive elimination forms the C–C bond .

Comparative Analysis with Related Compounds

CompoundReactivity DifferencesKey Advantages
5-(Trifluoromethyl)imidazo[1,2-a]pyrimidineLess prone to oxidationHigher thermal stability
2-(Trifluoromethyl)imidazo[1,2-a]pyridineFaster electrophilic substitutionBetter solubility in polar solvents
5-Methyl-7-(trifluoromethyl) derivativeEnhanced resistance to hydrolysisSuperior bioavailability

Pharmaceutical Intermediates

  • Serves as a precursor for kinase inhibitors and antimicrobial agents .

  • Functionalization at C-3 enables tuning of drug-like properties.

Material Science

  • Forms coordination polymers with transition metals (e.g., Cu, Zn) for catalytic applications .

Agrochemicals

  • Derivatives exhibit herbicidal activity via inhibition of acetolactate synthase.

Scientific Research Applications

5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family. It features a fused bicyclic structure consisting of an imidazole and a pyrimidine ring. The presence of a methyl group and a trifluoromethyl group enhances its chemical properties, making it an interesting subject for research in medicinal chemistry and material science. The trifluoromethyl group is particularly notable for its influence on the electronic properties and lipophilicity of the molecule, which can affect its biological activity and interactions.

Applications

5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has various applications:

  • Medicinal Chemistry: Due to its unique structure, it is used in synthesizing various pharmaceutical compounds.
  • Material Science: It is used in developing new materials, taking advantage of its chemical properties.
  • Biological Studies: It is utilized in studying interactions with biological targets to understand its effects.

Structural Analogues

Several compounds share structural similarities with 5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine.

Compound NameStructure FeaturesUnique Aspects
5-Methyl-2-(fluoromethyl)-5H-imidazo[1,2-a]pyrimidineMethyl and fluoromethyl groupsLess lipophilic compared to trifluoromethyl variant
5-Ethyl-2-(trifluoromethyl)-5H-imidazo[1,2-a]pyrimidineEthyl group instead of methylPotentially different pharmacokinetic properties
4-(Trifluoromethyl)quinazolineQuinazoline scaffold with trifluoromethylExhibits different biological activities
2-(Trifluoromethyl)benzothiazoleBenzothiazole structure with trifluoromethylKnown for its anti-cancer properties

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This inhibition helps in protecting neuronal cells from damage and reducing inflammation .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and properties of related imidazo[1,2-a]pyrimidine and pyridine derivatives:

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications References
2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (1697920-26-5) C₈H₁₀F₃N₃ 205.18 2-CH₃, 7-CF₃ High lipophilicity; potential CNS activity
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride (1803571-96-1) C₁₂H₁₄ClN₃ 235.71 2-Ph, HCl salt Improved solubility via HCl salt; R&D use
5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (1692698-89-7) C₁₀H₁₅N₃ 177.25 5-(1-methylcyclopropyl) Conformational rigidity; drug discovery
3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride C₁₁H₁₇ClN₂O₂ 260.72 3-isopropyl, 2-COOH, HCl salt Enhanced solubility; antimicrobial applications
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (N/A) C₁₁H₁₂N₂O₂ 204.23 5-CH₃, 2-COOEt Intermediate for HIF-1α/FXa inhibitors

Key Observations :

  • Substituent Position : The position of substituents significantly impacts properties. For example, the 2-CF₃ group in the target compound vs. 7-CF₃ in alters electronic distribution and steric effects.
  • Functional Groups : Trifluoromethyl groups (CF₃) enhance metabolic stability and lipophilicity compared to phenyl (Ph) or ester (COOEt) groups .
  • Molecular Weight : Derivatives range from 177.25 (cyclopropyl-substituted) to 260.72 (carboxylic acid HCl salt), influencing bioavailability and permeability .

Biological Activity

5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. Its unique structure, characterized by a fused bicyclic system containing both imidazole and pyrimidine rings, along with the presence of a methyl and a trifluoromethyl group, enhances its chemical properties and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of 5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is C8H10F3N3C_8H_{10}F_3N_3 with a molecular weight of 205.18 g/mol. The presence of the trifluoromethyl group significantly influences its lipophilicity and electronic properties, which are crucial for biological interactions.

PropertyValue
Molecular FormulaC8H10F3N3
Molecular Weight205.18 g/mol
IUPAC Name5-methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
InChIInChI=1S/C8H10F3N3/c1-5-...
Canonical SMILESCC1CCNC2=NC(=CN12)C(F)(F)F

Research indicates that 5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibits its biological effects primarily through the inhibition of endoplasmic reticulum (ER) stress pathways and apoptosis. The compound interacts with key molecular targets such as ATF4 and NF-kB proteins. This interaction leads to a reduction in the expression of stress markers and inflammatory cytokines.

Biological Activities

Numerous studies have documented the biological activities of imidazo[1,2-a]pyrimidine derivatives. The following sections summarize key findings related to the biological activity of 5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance:

  • In vitro studies demonstrated that the compound inhibited cancer cell proliferation in various cancer lines by inducing apoptosis via ER stress mechanisms.
  • In vivo studies showed significant tumor growth inhibition in mouse models treated with this compound compared to control groups.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Case Study : A study evaluated the anti-inflammatory activity through various assays that measured cytokine levels in treated cells. Results indicated a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when cells were treated with 5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine.

Research Findings

A summary table below outlines significant findings from various studies regarding the biological activity of this compound.

Study ReferenceBiological ActivityKey Findings
AntitumorInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced levels of TNF-alpha and IL-6
Kinase InhibitionPotent inhibition of specific protein kinases

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, and what reaction conditions optimize yield?

  • Methodological Answer: Synthesis typically involves cyclization of substituted pyrimidine precursors with trifluoromethyl-containing reagents. For example, alkylation or condensation reactions using K₂CO₃ as a base in polar aprotic solvents like DMF at room temperature can promote imidazo-ring formation. Purification via column chromatography or recrystallization is recommended, with yields dependent on substituent compatibility and reaction time . Confirm product identity using LC-MS and elemental analysis, as impurities (e.g., unreacted intermediates) may persist even at 95% purity .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?

  • Methodological Answer: Combine spectroscopic methods:

  • ¹H/¹³C NMR to confirm hydrogen/carbon environments, particularly distinguishing between methyl and trifluoromethyl groups.
  • IR spectroscopy to identify functional groups (e.g., C-F stretches at ~1100–1200 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (if crystalline) resolves stereochemistry and ring conformation .

Q. What are the key reactivity patterns of the imidazo[1,2-a]pyrimidine core, and how do trifluoromethyl groups influence electrophilic substitution?

  • Methodological Answer: The electron-withdrawing trifluoromethyl group directs electrophilic attacks to the pyrimidine ring’s electron-rich regions (e.g., positions adjacent to nitrogen). Reactivity studies on analogous compounds show halogenation (e.g., bromination) occurs preferentially at the 3-position of the imidazo ring, while methyl groups enhance steric hindrance .

Advanced Research Questions

Q. How does substituent position (e.g., methyl vs. trifluoromethyl) impact biological activity in related imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer: Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine analogs reveal that substituent position critically modulates potency. For instance, trifluoromethyl at the 2-position (vs. 6-position) enhances phosphodiesterase III inhibition by 2-fold, while methyl groups at the 8-position reduce bioavailability due to metabolic instability . Computational docking (e.g., AutoDock Vina) can predict binding interactions with target enzymes, guiding rational design .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting IC₅₀ values across studies?

  • Methodological Answer: Discrepancies often arise from assay conditions (e.g., enzyme source, buffer pH) or compound purity. To mitigate:

  • Standardize assays using recombinant enzymes and control batches.
  • Verify purity via HPLC (>98%) and quantify residual solvents (GC-MS).
  • Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How can computational modeling predict the metabolic stability of this compound, and what in vitro models validate these predictions?

  • Methodological Answer: Use in silico tools (e.g., SwissADME, MetaSite) to identify metabolic hotspots (e.g., oxidation of the methyl group). Validate with:

  • Liver microsome assays (human/rat) to measure intrinsic clearance.
  • CYP450 inhibition screening to assess drug-drug interaction risks.
  • HPLC-MS/MS to detect major metabolites (e.g., hydroxylated derivatives) .

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